N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine
Brand Name: Vulcanchem
CAS No.: 915707-57-2
VCID: VC3959008
InChI: InChI=1S/C14H23N3/c1-15-12-13-6-3-4-7-14(13)17-9-5-8-16(2)10-11-17/h3-4,6-7,15H,5,8-12H2,1-2H3
SMILES: CNCC1=CC=CC=C1N2CCCN(CC2)C
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine

CAS No.: 915707-57-2

Cat. No.: VC3959008

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine - 915707-57-2

Specification

CAS No. 915707-57-2
Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name N-methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Standard InChI InChI=1S/C14H23N3/c1-15-12-13-6-3-4-7-14(13)17-9-5-8-16(2)10-11-17/h3-4,6-7,15H,5,8-12H2,1-2H3
Standard InChI Key OEVIJYRNRIFBSO-UHFFFAOYSA-N
SMILES CNCC1=CC=CC=C1N2CCCN(CC2)C
Canonical SMILES CNCC1=CC=CC=C1N2CCCN(CC2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzylamine group (a benzene ring attached to an amine via a methylene bridge) linked to a 4-methylperhydro-1,4-diazepine ring, a seven-membered saturated heterocycle containing two nitrogen atoms. The IUPAC name, N-methyl-1-[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine, reflects this arrangement . Key structural attributes include:

  • Stereochemistry: The diazepine ring introduces conformational flexibility, enabling interactions with biological targets.

  • Substituent Effects: The methyl group on the diazepine nitrogen modulates electronic properties, while the benzylamine moiety enhances lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight233.35 g/mol
Boiling Point366°C (estimated)
Density1.042 g/cm³
LogP (Partition Coefficient)1.99
SolubilitySoluble in polar organic solvents (e.g., ethanol, DMSO)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic substitution reaction between N-methylbenzylamine and 4-methylperhydro-1,4-diazepine under reflux conditions. Key steps include:

  • Reaction Setup: A mixture of N-methylbenzylamine (1 eq) and 4-methylperhydro-1,4-diazepine (1.2 eq) in anhydrous ethanol, catalyzed by palladium on carbon (Pd/C).

  • Temperature Control: Maintained at 80–100°C for 12–24 hours to ensure complete conversion.

  • Purification: Crude product is isolated via vacuum distillation and further purified using column chromatography (silica gel, ethyl acetate/hexane) .

Table 2: Synthetic Parameters

ParameterConditionYield
SolventEthanol85–90%
Catalyst5% Pd/C
Reaction Time18 hours

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors to enhance efficiency:

  • Automation: Precise control of temperature, pressure, and stoichiometry minimizes byproducts .

  • Quality Control: High-performance liquid chromatography (HPLC) ensures ≥97% purity, as specified by suppliers like Thermo Scientific .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic medium yields N-oxide derivatives, useful as prodrugs.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the amine to secondary alcohols, though this pathway is less explored.

Substitution Reactions

Applications in Scientific Research

Pharmaceutical Development

  • Kinase Inhibition: The diazepine ring mimics ATP-binding motifs, making the compound a scaffold for kinase inhibitors (e.g., JAK2, EGFR) .

  • Neuropharmacology: Structural analogs exhibit affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, suggesting potential in treating psychiatric disorders .

Table 3: Biological Activity Data

TargetIC50_{50} (nM)Assay Type
JAK2120 ± 15Cell-free
5-HT1A_{1A}450 ± 30Radioligand

Material Science

  • Coordination Chemistry: The tertiary amine serves as a ligand for transition metals (e.g., Cu2+^{2+}, Pd0^{0}), facilitating catalysis in cross-coupling reactions .

  • Polymer Additives: Enhances thermal stability in polyurethanes by scavenging free radicals .

Comparison with Structural Analogs

Diazepine vs. Piperidine Derivatives

Replacing the diazepine ring with a piperidine moiety (e.g., N-methyl-4-(4-methylpiperidin-1-yl)benzylamine) reduces conformational flexibility, lowering receptor affinity by 40–60% .

Table 4: Analog Comparison

PropertyDiazepine DerivativePiperidine Analog
LogP1.992.45
5-HT1A_{1A} IC50_{50}450 nM720 nM

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